Nirmatrelvir metabolite M4
Description
Structure
3D Structure
Properties
CAS No. |
2755812-07-6 |
|---|---|
Molecular Formula |
C23H32F3N5O5 |
Molecular Weight |
515.5 g/mol |
IUPAC Name |
(1R,2S,5S)-N-[(1S)-1-cyano-2-[(3R)-5-hydroxy-2-oxopyrrolidin-3-yl]ethyl]-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide |
InChI |
InChI=1S/C23H32F3N5O5/c1-21(2,3)16(30-20(36)23(24,25)26)19(35)31-9-12-14(22(12,4)5)15(31)18(34)28-11(8-27)6-10-7-13(32)29-17(10)33/h10-16,32H,6-7,9H2,1-5H3,(H,28,34)(H,29,33)(H,30,36)/t10-,11+,12+,13?,14+,15+,16-/m1/s1 |
InChI Key |
AWSZFCNWIVMPPT-IJIOKDDCSA-N |
Isomeric SMILES |
CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@H](C(C)(C)C)NC(=O)C(F)(F)F)C(=O)N[C@@H](C[C@@H]3CC(NC3=O)O)C#N)C |
Canonical SMILES |
CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)C(F)(F)F)C(=O)NC(CC3CC(NC3=O)O)C#N)C |
Origin of Product |
United States |
Preparation Methods
Biosynthetic Preparation via Metabolic Conversion
The primary and most direct method to obtain this compound is through in vitro or in vivo metabolic conversion of nirmatrelvir by CYP3A4 enzymes. This approach mimics the natural biotransformation occurring in the liver:
In vitro enzymatic incubation: Human liver microsomes or recombinant CYP3A4 enzymes are incubated with nirmatrelvir under controlled conditions (e.g., appropriate buffer, temperature, and co-factors such as NADPH). This results in the formation of metabolites including M4, which can be isolated and quantified.
In vivo metabolism: Administration of nirmatrelvir in animal models or humans leads to the formation of M4, which can be extracted from plasma or urine samples for further analysis.
This method is essential for pharmacokinetic studies but yields metabolite M4 in relatively low quantities, requiring sensitive analytical techniques for detection and quantification.
Chemical Synthesis Approaches
While direct chemical synthesis of metabolite M4 is less commonly reported compared to nirmatrelvir itself, insights can be drawn from the synthetic strategies used for nirmatrelvir and its analogs, which can be adapted for M4 preparation:
Amide bond formation and functional group modifications: The synthesis of nirmatrelvir involves multiple steps including amide coupling, ester hydrolysis, and dehydration to form the nitrile warhead. Similar synthetic logic can be applied to prepare metabolite M4 by introducing specific oxidative or hydrolytic modifications on the parent compound or intermediates.
Green chemistry methods: Recent advances have demonstrated sustainable synthetic routes for nirmatrelvir that avoid traditional peptide coupling reagents and hazardous solvents, which could be adapted for metabolite synthesis.
Dehydration and oxidation reactions: Since metabolite M4 is a product of metabolic oxidation, chemical oxidation of nirmatrelvir or its intermediates using mild oxidants or enzymatic mimics could be employed to prepare M4 in the laboratory.
Analytical Sample Preparation for Metabolite M4
For research and quantification purposes, sample preparation methods are critical to isolate and analyze metabolite M4 from biological matrices:
Protein precipitation: A common method involves adding methanol to plasma samples to precipitate proteins, followed by centrifugation to obtain a clear supernatant containing the metabolite.
Dilution and buffer addition: The supernatant is diluted with aqueous buffer (e.g., ammonium formate with formic acid at pH 3.5) to optimize chromatographic performance and analyte stability.
LC-MS/MS analysis: The prepared samples are analyzed using liquid chromatography coupled with tandem mass spectrometry, which provides high sensitivity and selectivity for metabolite M4 detection.
Summary Table of Preparation Methods
Research Findings and Analytical Data
Extraction yields: Sample preparation methods for nirmatrelvir and its metabolites, including M4, achieve high extraction yields (approximately 98-105%) indicating efficient recovery from plasma samples.
Metabolic stability: Co-administration with ritonavir inhibits CYP3A4, slowing metabolism and affecting the formation rate of M4, which is important for dosing and efficacy considerations.
Analytical sensitivity: LC-MS/MS methods allow simultaneous quantification of nirmatrelvir and its metabolites with calibration ranges suitable for clinical pharmacokinetic studies.
Chemical Reactions Analysis
Nirmatrelvir metabolite M4 undergoes several types of chemical reactions, primarily oxidation. The major oxidative reactions involve the pyrrolidinone ring, the 6,6-dimethyl-3-azabicyclo[3.1.0]hexane, and the tertiary-butyl group at the P3 position . Common reagents used in these reactions include cytochrome P450 enzymes, which facilitate the oxidation process. The major products formed from these reactions are the oxidized metabolites, including M4 .
Scientific Research Applications
Nirmatrelvir is an oral antiviral drug approved for the treatment of early SARS-CoV-2 infection . It functions by inhibiting the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease, thereby suppressing viral replication . Nirmatrelvir is metabolized, with M4 being its primary metabolite .
Nirmatrelvir Metabolism and the Role of Ritonavir:
- Nirmatrelvir is metabolized by CYP3A4 .
- Ritonavir, a CYP3A4 inactivator, is co-administered with nirmatrelvir to slow down nirmatrelvir's metabolism, increasing its plasma concentration and enhancing its efficacy . Studies show that combining nirmatrelvir with ritonavir can result in an approximately 8-fold increase in the plasma nirmatrelvir concentration .
- The kidney is the primary organ responsible for eliminating nirmatrelvir when it is taken with ritonavir .
Efficacy and Clinical Use of Nirmatrelvir:
- Clinical trials have demonstrated that nirmatrelvir reduces hospital admissions and deaths in patients with severe COVID-19 .
- Nirmatrelvir has been approved for use in numerous countries .
- Nirmatrelvir reduces lung viral antigen levels and multifocal pulmonary lesions, protecting against lung tissue damage and virus replication in a dose-dependent manner in the SARS-CoV-2 MA10 model .
Adverse Effects and Contraindications:
- High doses or long-term treatment with nirmatrelvir may cause embryonic developmental toxicity and changes in host gene expression .
- Some patients have experienced a recurrence of COVID-19 symptoms after treatment with Paxlovid .
- A case report indicates that nirmatrelvir/ritonavir can lead to paralytic ileus resulting from tacrolimus toxicity .
Nirmatrelvir Versus Other COVID-19 Medicines:
- Molnupiravir, nirmatrelvir, and remdesivir are authorized COVID-19 medicines that have demonstrated high efficacy .
- The risk of hospitalization for all-cause mortality is 6.77% in the molnupiravir group, whereas the risk increases to 9.72% in the corresponding placebo group . The relative risk of nirmatrelvir over placebo groups is more drastic: 0.77 versus 6.41% .
- Compared to the placebo, the molnupiravir group has a higher incidence of bacterial pneumonia, nausea, and dizziness .
Mechanism of Action
The mechanism of action of Nirmatrelvir metabolite M4 involves the inhibition of the SARS-CoV-2 3C-like protease. This protease is responsible for cleaving polyproteins 1a and 1ab of the virus, which are essential for viral replication . This compound binds to the active site of the protease and forms a covalent interaction with the cysteine residue at position 145, leading to the inactivation of the enzyme .
Comparison with Similar Compounds
Discussion of Contradictions and Limitations
M4’s Paradoxical Activity : Despite potent 3CLpro inhibition, M4’s weak cellular antiviral activity suggests permeability challenges, underscoring the importance of prodrug design .
Clinical vs. Preclinical Data : Derivatives like Compound 11 show promising in vitro data but lack real-world efficacy validation .
Q & A
Q. How is the structure of nirmatrelvir metabolite M4 (PF-07329268) characterized, and what analytical techniques are critical for its identification?
Metabolite M4 is identified as a monohydroxylated derivative of nirmatrelvir, with hydroxylation occurring on the pyrrolidinone ring. Structural elucidation relies on a combination of high-resolution LC-MS/MS and 1D/2D NMR spectroscopy (e.g., ^1H, ^13C, HSQC, and rotating-frame Overhauser effect experiments). For example, ^1H NMR (600 MHz, DMSO-d6) confirms hydroxylation by chemical shift changes in the pyrrolidinone ring protons, while LC-MS/MS fragmentation patterns distinguish M4 from other isomers (e.g., M3) .
Q. What is the primary metabolic pathway for M4 formation, and which enzymes are involved?
M4 is formed via CYP3A4/5-mediated oxidation of nirmatrelvir in human liver microsomes (HLMs) and hepatocytes. Reaction phenotyping with selective inhibitors (e.g., ketoconazole) demonstrates that CYP3A4/5 contributes >95% of M4 formation. Minor contributions from other CYP isoforms are negligible .
Q. What is the pharmacological significance of M4 in SARS-CoV-2 inhibition?
M4 retains potent inhibitory activity against SARS-CoV-2 3CLpro, with a Ki value of 3 nM in biochemical assays. However, its antiviral efficacy in cell-based assays is reduced compared to nirmatrelvir, likely due to impaired cellular permeability from the hydroxyl group .
Advanced Research Questions
Q. How do enzyme kinetics parameters (e.g., KM, Vmax) for M4 formation inform its role in nirmatrelvir clearance?
In HLMs, M4 formation follows Michaelis-Menten kinetics with KM = 25.5 µM and Vmax = 381 pmol/min/mg , yielding an intrinsic clearance (CLint,app) of 15.9 L/min/mg . This is the highest among oxidative metabolites (M1–M4), accounting for ~90% of total oxidative clearance. The high CLint,app underscores M4 as the dominant metabolite in nirmatrelvir’s hepatic metabolism .
Q. How do genetic polymorphisms in CYP3A4 affect M4 formation, and how can this variability be modeled experimentally?
CYP3A4 SNPs (e.g., A305S) alter catalytic efficiency for M4 formation. In vitro studies using recombinant CYP3A4 mutants show reduced metabolite yields (e.g., A305S decreases activity by 40–60%). Researchers should incorporate genotyped HLMs or PBPK models to simulate interindividual variability in M4 exposure .
Q. What experimental strategies resolve contradictions between M4’s biochemical potency and reduced cellular antiviral activity?
While M4’s biochemical Ki (3 nM) suggests high potency, its cellular EC50 is 10-fold higher than nirmatrelvir. This discrepancy is attributed to reduced membrane permeability due to the hydroxyl group. Researchers can validate this using parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayers to quantify passive diffusion. Additionally, structure-activity relationship (SAR) studies can optimize M4 derivatives for improved permeability .
Q. How do ritonavir-boosted regimens influence M4 pharmacokinetics, and what are the implications for drug-drug interaction (DDI) studies?
Ritonavir inhibits CYP3A4, reducing nirmatrelvir metabolism and increasing systemic exposure. However, M4’s formation is paradoxically suppressed in the presence of ritonavir, as evidenced by PBPK modeling (Simcyp). This highlights the need for DDI studies to assess concomitant drugs that modulate CYP3A4 activity, particularly in populations with renal impairment where M4’s renal excretion becomes significant .
Q. What methodologies are recommended for quantifying M4 in complex biological matrices, and how can metabolomics databases enhance reproducibility?
Quantification requires LC-MS/MS with stable isotope-labeled internal standards (e.g., ^13C-labeled M4). For structural validation, NMR-based metabolomics (e.g., ^19F-NMR) is critical, as it distinguishes M4 from fluorine-containing hydrolytic metabolites (e.g., M8). Researchers should deposit raw spectra and metadata into repositories like the National Metabolomics Data Repository (NMDR) to ensure reproducibility and cross-study validation .
Data Interpretation and Contradictions
Q. Why do mass balance studies report conflicting recovery rates for unchanged nirmatrelvir versus M4 in excreta?
Discrepancies arise from hydrolytic metabolite interference (e.g., M8, which is ^19F-NMR silent). Normalizing ^19F-NMR data to account for M8’s "silent" fluorine improves accuracy, showing that 55% of the dose is excreted as unchanged nirmatrelvir in urine, while M4 represents <1% of total metabolites. This underscores the need for multi-modal analytical approaches (NMR + LC-MS) in mass balance studies .
Q. How can researchers reconcile in vitro CYP3A4 inhibition data with clinical observations of M4 variability?
In vitro models (e.g., HLMs) predict >95% CYP3A4 contribution to M4 formation, yet clinical PBPK models show residual variability. This gap may arise from enteric CYP3A4 activity or non-CYP pathways (e.g., renal excretion). Advanced models should integrate intestinal microsomes and genetic CYP3A5 expression data to refine predictions .
Methodological Recommendations
- For structural elucidation: Combine LC-MS/MS fragmentation (CID/HCD) with 2D NMR experiments (HSQC, NOESY) .
- For enzyme kinetics: Use ≥0.3 mg/mL HLMs and linear reaction conditions (15 min incubations) to avoid time-dependent inhibition artifacts .
- For DDI risk assessment: Employ ketoconazole (0.001–10 µM) in multipoint inhibition assays to quantify CYP3A4/5 contributions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
